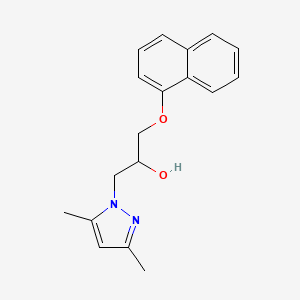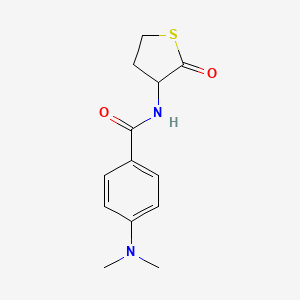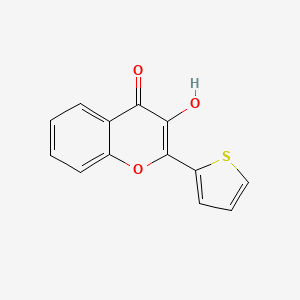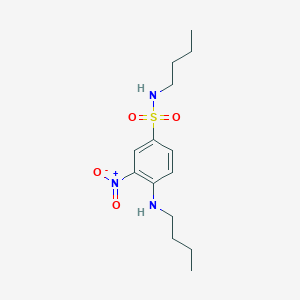![molecular formula C21H18O4 B4887462 6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)
6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that belongs to the class of chromones. It is also known as flavone derivative and has been widely studied for its potential therapeutic properties. In
Mécanisme D'action
The mechanism of action of 6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) that are involved in the production of inflammatory mediators. It may also scavenge free radicals and prevent oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
Studies have shown that 6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can exert a variety of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It has also been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis. In addition, it has been found to protect neurons from oxidative stress and prevent neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments is its potential therapeutic properties. It can be used to study the mechanisms of inflammation, oxidative stress, and cancer. However, one of the limitations is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions that can be explored in the study of 6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One of the directions is to investigate its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo and in vitro. Furthermore, the structure-activity relationship (SAR) of this compound can be explored to design more potent and selective derivatives.
Méthodes De Synthèse
The synthesis of 6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves the reaction of 6-methyl-7-hydroxychromone with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80-90°C. The product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been studied for its potential therapeutic properties in various scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, anti-cancer, and neuroprotective activities.
Propriétés
IUPAC Name |
6-methyl-7-phenacyloxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-13-19(24-12-18(22)14-6-3-2-4-7-14)11-10-16-15-8-5-9-17(15)21(23)25-20(13)16/h2-4,6-7,10-11H,5,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIVIIUMWUHVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4887379.png)
![N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}-N'-phenylthiourea](/img/structure/B4887383.png)
![1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4887393.png)
methyl]acetamide](/img/structure/B4887395.png)

![{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4887406.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4887418.png)

![(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4887434.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B4887441.png)

![1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4887479.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4887485.png)